Dabigatran impurity H

Description

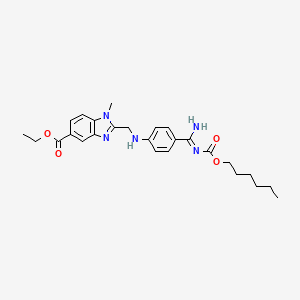

Dabigatran Impurity H (CAS No. 6020-87-7) is a structurally defined impurity associated with the anticoagulant drug dabigatran etexilate. With a molecular formula of C₄H₁₁N₃O₃ and a molecular weight of 149.15 g/mol, it is classified as a low-molecular-weight compound used primarily for analytical and research purposes .

Properties

IUPAC Name |

ethyl 2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33N5O4/c1-4-6-7-8-15-35-26(33)30-24(27)18-9-12-20(13-10-18)28-17-23-29-21-16-19(25(32)34-5-2)11-14-22(21)31(23)3/h9-14,16,28H,4-8,15,17H2,1-3H3,(H2,27,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHQNKPIHNBKDDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)OCC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCOC(=O)/N=C(/C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)OCC)\N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[[4-[(Z)-N’-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carboxylate involves multiple stepsThe final step involves esterification to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[4-[(Z)-N’-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can modify the benzimidazole ring or the anilino group.

Reduction: Typically targets the carbamimidoyl group.

Substitution: Commonly occurs at the benzimidazole ring or the anilino group.

Common Reagents and Conditions

Oxidation: Often uses reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines .

Scientific Research Applications

Analytical Method Development

The identification and quantification of dabigatran impurity H are critical for ensuring the quality of dabigatran formulations. Various analytical methods have been developed to detect this impurity:

- High-Performance Liquid Chromatography (HPLC) : A stability-indicating HPLC method was established to assess dabigatran etexilate and its impurities, including impurity H. This method demonstrated robust separation under different stress conditions (oxidative, hydrolytic, etc.) and was validated according to ICH guidelines. The method's performance was characterized by a runtime of 55 minutes and effective resolution of degradation products .

- Liquid Chromatography-Mass Spectrometry (LC-MS) : An LC-MS method was developed to analyze dabigatran etexilate and its impurities. This method provided high sensitivity and specificity, enabling the detection of impurity H alongside other related substances. The validation included parameters such as linearity, precision, and robustness .

Stability Studies

Understanding the stability of dabigatran etexilate in the presence of its impurities is crucial for formulating effective pharmaceutical products:

- Forced Degradation Studies : Research has indicated that dabigatran etexilate undergoes degradation under various stress conditions (acidic, basic, thermal). Impurity H was identified as a significant degradation product formed during these studies. The stability-indicating methods allowed for the characterization of degradation pathways, which are essential for predicting the shelf life and safety of the drug .

- Degradation Pathways : Studies have mapped out the degradation pathways of dabigatran etexilate, revealing that impurity H can arise from specific hydrolytic conditions. This understanding aids in developing formulations that minimize the formation of harmful impurities during storage .

Regulatory Implications

The presence of impurities like this compound poses challenges for regulatory approval:

- Quality Control : Regulatory bodies require stringent quality control measures to ensure that impurities do not exceed acceptable limits in pharmaceutical products. The analytical methods developed for impurity detection are crucial for compliance with these regulations .

- Risk Assessment : Understanding the implications of impurities on drug safety is vital for risk assessment during drug development. Impurity H's potential effects on pharmacokinetics and pharmacodynamics necessitate thorough investigation to mitigate risks associated with its presence in formulations .

Case Studies

Several case studies highlight the significance of monitoring this compound:

- Case Study 1 : A study focused on the development of an LC-MS method that successfully quantified multiple impurities in dabigatran formulations. The results underscored the importance of detecting impurity H to ensure patient safety and therapeutic efficacy .

- Case Study 2 : Research involving forced degradation studies revealed that under certain conditions, impurity H could significantly affect the stability profile of dabigatran etexilate capsules. This finding prompted modifications in storage recommendations to enhance product stability .

Mechanism of Action

The compound exerts its effects by being metabolized into dabigatran, which inhibits thrombin, a key enzyme in the blood coagulation pathway. This inhibition prevents the formation of blood clots, thereby reducing the risk of stroke and systemic embolism .

Comparison with Similar Compounds

Structural Features

The structural complexity of dabigatran impurities varies significantly:

| Impurity | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| Impurity H | 6020-87-7 | C₄H₁₁N₃O₃ | 149.15 | Amino, hydroxyl, carbamate |

| N-Nitroso Impurity 73 | Not provided | C₂₉H₂₉N₈O₆F₃ | 642.59 | Nitroso group, trifluoroacetate, benzimidazole |

| Impurity A | 211914-51-1 | C₂₅H₂₅N₇O₃ | 471.51 | Benzimidazole, pyridine, carboxamide |

| Impurity J | Not provided | C₂₉H₂₉N₈O₆F₃ | 642.59 | Hexyloxycarbonyl, pyridine, methyl ester |

- Impurity H is simpler in structure compared to larger derivatives like Impurity J or nitrosamine-containing analogs. Its smaller size may influence solubility and detection methods.

Detection and Quantitation

- Impurity H : Likely detected via LC-MS/MS or chromatographic methods optimized for small molecules. highlights DTI (Direct Thrombin Inhibitor) assays for dabigatran quantification, but these may require adaptation for impurities .

- Nitrosamine Impurities : Require ultrasensitive LC-MS/MS techniques due to stringent regulatory limits (e.g., <0.03 ppm). developed a method with a limit of quantification (LOQ) of 0.1 ng/mL for N-Nitroso Dabigatran .

- Larger Impurities (A, J) : May necessitate advanced mass spectrometry or NMR for structural elucidation due to complex architectures .

Research and Development Insights

- Synthetic Analogs: describes dabigatran mimics with improved safety profiles (e.g., compound I-8 with HTMP moiety), highlighting how structural modifications reduce bleeding risks compared to parent compounds .

- Bioanalytical Challenges : Impurity H’s low molecular weight complicates differentiation from excipients or metabolites. emphasizes assay variability, requiring method validation per FDA guidelines .

Q & A

Q. Table 1. Comparative Performance of Coagulation Assays for Dabigatran Quantification

| Assay | Correlation with HPLC-MS/MS () | Time Points with Significance () | ICC |

|---|---|---|---|

| HTI | 0.94 (peak) | 2, 8, 12 h () | 0.74 |

| APTT | 0.74 (peak) | 2 h () | 0.66 |

| ECT | 0.91 | N/A | 0.89 |

| Source: |

Q. Table 2. Key Parameters for Impurity Method Validation

| Parameter | Requirement | Reference Guideline |

|---|---|---|

| Specificity | No interference from matrix | ICH Q2(R1) |

| Linearity | FDA | |

| Accuracy | 85–115% recovery | ICH Q2(R1) |

| Precision | ≤15% RSD | FDA |

Critical Analysis of Contradictory Evidence

- HTI vs. APTT Sensitivity : While HTI consistently correlates with Dabigatran levels, APTT’s limited utility ( beyond 2 hours) highlights the need for method-specific calibration curves .

- Ethnic Variability : Asian patients exhibit higher HTI values at lower Dabigatran doses, suggesting population-specific pharmacokinetic modeling is essential to avoid under/overestimation of impurity effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.